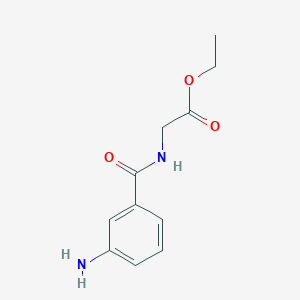
Ethyl (3-aminobenzoyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-aminobenzoyl)glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of an ethyl ester group attached to the glycine moiety and a 3-aminobenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (3-aminobenzoyl)glycinate typically involves the reaction of 3-aminobenzoic acid with ethyl glycinate. One common method is the use of peptide coupling reagents such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide coupling techniques, utilizing automated synthesizers and optimized reaction conditions to achieve high efficiency and scalability. The use of phase-transfer catalysis (PTC) can also be employed to enhance the reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (3-aminobenzoyl)glycinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in organic solvents.
Major Products:
- Oxidation products: Nitro derivatives.
- Reduction products: Alcohol derivatives.
- Substitution products: Various esters and amides depending on the substituent used .
Wissenschaftliche Forschungsanwendungen
Ethyl (3-aminobenzoyl)glycinate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl (3-aminobenzoyl)glycinate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Similar Compounds:
Ethyl glycinate hydrochloride: A simpler glycine derivative used in peptide synthesis.
N-(Diphenylmethylene)glycine ethyl ester: Another glycine derivative with different functional groups.
Menthol glycinates: Used as cooling agents and have different applications compared to this compound.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both the 3-aminobenzoyl and glycine moieties. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
ethyl 2-[(3-aminobenzoyl)amino]acetate |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-10(14)7-13-11(15)8-4-3-5-9(12)6-8/h3-6H,2,7,12H2,1H3,(H,13,15) |
InChI-Schlüssel |
DQUUSYZWGUOJSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(=O)C1=CC(=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/no-structure.png)


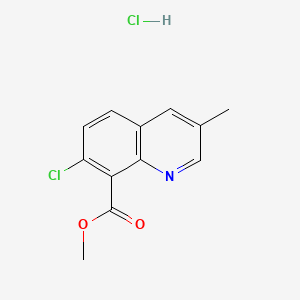
![1,3-Dioxoisoindolin-2-YL spiro[3.5]nonane-7-carboxylate](/img/structure/B13575397.png)
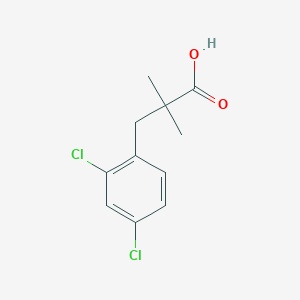
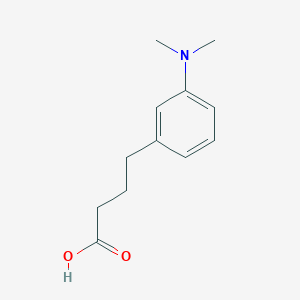
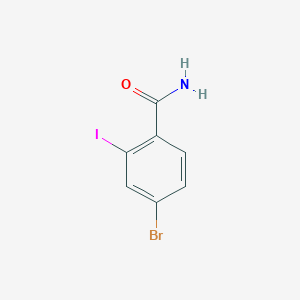
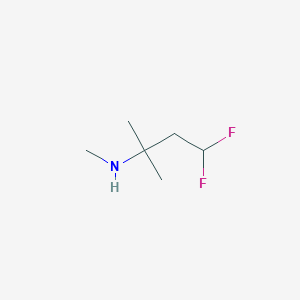
![2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide](/img/structure/B13575428.png)
